4-(Piperidin-4-yloxy)pyridine-2-carboxamide

Description

Chemical Nomenclature and Structural Identification

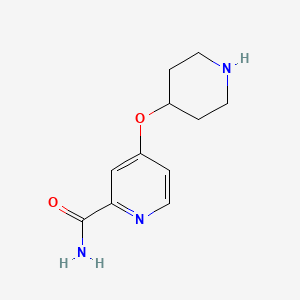

4-(Piperidin-4-yloxy)pyridine-2-carboxamide possesses the molecular formula C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 4-(4-piperidinyloxy)-2-pyridinecarboxamide, reflecting its systematic nomenclature based on the parent heterocyclic structures. The Chemical Abstracts Service registry number for this compound is 1211536-73-0, providing a unique identifier for chemical databases and literature searches.

The structural characterization of this compound reveals several key features that define its chemical identity. The molecular structure incorporates a six-membered piperidine ring containing five methylene bridges and one amine bridge, which is characteristic of saturated nitrogen heterocycles. This piperidine moiety is connected through an ether oxygen at the 4-position to a pyridine ring, which represents an unsaturated six-membered aromatic heterocycle containing one nitrogen atom. The pyridine component bears a carboxamide functional group at the 2-position, contributing to the compound's potential for hydrogen bonding and biological interactions.

Spectroscopic analysis provides detailed insight into the structural features of 4-(Piperidin-4-yloxy)pyridine-2-carboxamide. The International Chemical Identifier code for this compound is 1S/C11H15N3O2/c12-11(15)10-7-9(3-6-14-10)16-8-1-4-13-5-2-8/h3,6-8,13H,1-2,4-5H2,(H2,12,15), which encodes the complete connectivity and stereochemistry information. The International Chemical Identifier Key NMMFHPWVBDVMFL-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier, facilitating database searches and chemical informatics applications.

The compound exists as a powder at room temperature and demonstrates stability under normal storage conditions. The molecular geometry features specific bond lengths and angles that contribute to its overall three-dimensional structure. The piperidine ring adopts a chair conformation, which is the most stable configuration for six-membered saturated rings, while the pyridine ring maintains planarity due to its aromatic character.

Historical Development in Heterocyclic Chemistry

The historical development of compounds containing both piperidine and pyridine structural elements traces back to fundamental discoveries in heterocyclic chemistry during the nineteenth century. The foundation for understanding these heterocyclic systems was established through pioneering work on individual ring systems before progressing to more complex derivatives containing multiple heterocyclic units.

Pyridine, the aromatic component of 4-(Piperidin-4-yloxy)pyridine-2-carboxamide, was first documented by Thomas Anderson in 1849 when he examined oils obtained from high-temperature heating of animal bones. Anderson isolated pure pyridine two years later and named it after the Greek word for fire, reflecting its flammable nature. The structural determination of pyridine was achieved through the collaborative work of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom.

The first major synthesis of pyridine derivatives was accomplished by Arthur Rudolf Hantzsch in 1881, establishing the foundation for modern pyridine chemistry. The Hantzsch pyridine synthesis typically employs a 2:1:1 mixture of a beta-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor, demonstrating the versatility of pyridine formation reactions. This synthetic methodology laid the groundwork for subsequent developments in pyridine-containing pharmaceutical compounds.

Piperidine, the saturated nitrogen heterocycle present in 4-(Piperidin-4-yloxy)pyridine-2-carboxamide, was first reported independently by Thomas Anderson in 1850 and Auguste Cahours in 1852. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the first documented preparation method for this important heterocycle. The relationship between pyridine and piperidine was later established when Wilhelm Körner and James Dewar demonstrated that pyridine could be reduced to piperidine using sodium in ethanol, revealing the structural connection between these two heterocyclic systems.

The evolution of heterocyclic chemistry accelerated during the early twentieth century with significant contributions from Aleksei Chichibabin, who invented a pyridine synthesis reaction in 1924 based on inexpensive reagents. This method remains fundamental to industrial pyridine production and represents a crucial milestone in the practical application of heterocyclic chemistry. The Chichibabin synthesis involves condensation reactions of aldehydes, ketones, and unsaturated carbonyl compounds in ammonia or ammonia derivatives, providing access to various pyridine derivatives.

The development of heterocyclic chemistry as a distinct field gained momentum throughout the 1800s, with Brugnatelli's separation of alloxan from uric acid in 1818 marking an early milestone. Subsequent discoveries included Dobereiner's production of furan compounds using sulfuric acid with starch in 1832 and Runge's collection of pyrrole through dry distillation in 1834. These foundational discoveries established the importance of heterocyclic compounds in natural products and synthetic chemistry.

Industrial applications of heterocyclic chemistry emerged prominently in 1906 when Friedlander revolutionized the agriculture industry through synthetic chemistry by producing indigo dye. This achievement demonstrated the practical significance of heterocyclic compounds beyond academic research, paving the way for their extensive use in pharmaceuticals, agrochemicals, and materials science.

Academic Significance in Medicinal Chemistry Research

4-(Piperidin-4-yloxy)pyridine-2-carboxamide occupies a position of considerable academic significance within medicinal chemistry research due to its structural features that enable diverse pharmacological applications. The compound's academic importance stems from its role as both a standalone bioactive molecule and as a versatile building block for the synthesis of more complex therapeutic agents.

The medicinal chemistry significance of compounds containing piperidine moieties is underscored by statistical data indicating that approximately 59% of drugs approved by the United States Food and Drug Administration contain nitrogen in the ring structure. This prevalence highlights the fundamental importance of nitrogen-containing heterocycles, particularly piperidine derivatives, in pharmaceutical development. The piperidine ring system provides essential pharmacophoric elements that contribute to drug-target interactions, metabolic stability, and favorable pharmacokinetic properties.

Research applications of 4-(Piperidin-4-yloxy)pyridine-2-carboxamide extend across multiple therapeutic areas, with particular emphasis on its utility in neuropharmacology and oncology research. The compound's structural architecture enables it to serve as a scaffold for developing modulators of various biological targets, including neurotransmitter receptors and protein kinases. The presence of both aromatic and saturated nitrogen heterocycles provides opportunities for fine-tuning molecular properties such as lipophilicity, hydrogen bonding capacity, and conformational flexibility.

Studies investigating piperidine-containing compounds have demonstrated their significance in developing positive allosteric modulators for serotonin receptors, particularly the 5-hydroxytryptamine 2C receptor. These research efforts have identified structural modifications that enhance selectivity and pharmacokinetic properties, with compounds based on 4-alkylpiperidine-2-carboxamide scaffolds showing promise for treating obesity and substance use disorders. The optimization strategies employed in these studies provide valuable insights into structure-activity relationships that can be applied to related compounds, including 4-(Piperidin-4-yloxy)pyridine-2-carboxamide.

The academic literature reveals extensive research on protein kinase inhibitors containing piperidine structural elements, with compounds such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides demonstrating potent activity against protein kinase B. These studies highlight the importance of piperidine-containing scaffolds in developing ATP-competitive inhibitors with improved selectivity profiles. The research methodology employed in these investigations provides a framework for evaluating similar compounds and optimizing their therapeutic potential.

Crystallographic and spectroscopic studies of piperidine derivatives have revealed important structural features that influence their biological activity. Research on dual piperidine-based histamine H3 and sigma-1 receptor ligands has demonstrated how structural modifications affect binding affinity and selectivity. These findings contribute to the broader understanding of how heterocyclic modifications influence molecular recognition and pharmacological activity.

The significance of 4-(Piperidin-4-yloxy)pyridine-2-carboxamide in academic research is further emphasized by its potential applications in chemical biology and drug discovery. The compound serves as a valuable tool for investigating structure-activity relationships and for developing chemical probes to study biological pathways. Its structural features make it amenable to various chemical modifications, enabling researchers to systematically explore how different substituents affect biological activity.

Research methodologies for studying compounds like 4-(Piperidin-4-yloxy)pyridine-2-carboxamide typically involve comprehensive characterization using multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy provides detailed information about molecular structure and dynamics, while Mass Spectrometry enables precise molecular weight determination and structural confirmation. High-Performance Liquid Chromatography methods are employed for purity assessment and stability studies, ensuring the reliability of biological testing results.

The continued academic interest in 4-(Piperidin-4-yloxy)pyridine-2-carboxamide and related compounds reflects their fundamental importance in advancing our understanding of medicinal chemistry principles. These research efforts contribute to the development of more effective and selective therapeutic agents while providing insights into the molecular basis of drug action. The compound's versatility as both a research tool and a potential therapeutic agent ensures its continued relevance in academic investigations focused on heterocyclic medicinal chemistry.

Properties

IUPAC Name |

4-piperidin-4-yloxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-11(15)10-7-9(3-6-14-10)16-8-1-4-13-5-2-8/h3,6-8,13H,1-2,4-5H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMFHPWVBDVMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=NC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Route (Route A)

- Starting materials: 4-chloropyridine-2-carboxamide or related halogenated pyridine derivatives.

- Nucleophile: 4-hydroxypiperidine or 4-(N-Boc-piperidin-4-yl)methanol (protected form).

- Reaction conditions: Typically performed in dry solvents such as dichloromethane or dimethylacetamide at room temperature or slightly elevated temperatures (around 40 °C).

- Base: Potassium tert-butoxide or other strong bases to deprotonate the hydroxyl group and facilitate nucleophilic attack.

- Work-up: Washing with water, drying over magnesium sulfate, and evaporation of solvent.

- Purification: Reverse phase chromatography (C18 column with acetonitrile/water gradient) or recrystallization.

This method is exemplified in the synthesis of related compounds where 4-(piperidin-4-yloxy)pyridine-2-carboxamide is prepared from halogenated pyridine precursors and 4-(piperidin-4-yloxy) substituents under mild conditions, yielding high purity products (up to 83% yield reported).

Mitsunobu Reaction for Ether Formation

- Starting materials: 2-hydroxypyridine-2-carboxamide derivatives.

- Reagents: tert-butyloxycarbonyl (Boc)-protected 4-piperidinemethanol.

- Reaction: The hydroxyl group on the pyridine is alkylated with the Boc-protected piperidine alcohol under Mitsunobu conditions, which involve triphenylphosphine and diethyl azodicarboxylate (DEAD) or related reagents.

- Deprotection: Removal of Boc protecting group under acidic conditions to yield the free piperidin-4-yloxy substituent.

- Outcome: This method allows for selective ether formation with good control over stereochemistry and functional group compatibility.

Alternative Etherification via Acid-Catalyzed Reaction

- An alternative method involves etherification of alpha-(4-chlorobenzene ring)-2-pyridinemethanol with N-carbethoxy-4-pipradrol under concentrated sulfuric acid catalysis.

- This leads to formation of 4-(piperidin-4-yloxy)pyridine derivatives, followed by hydrolysis and salt formation steps to purify the product.

- This method is advantageous for industrial scale-up due to its simplicity, high yield, and cost-effectiveness.

Reaction Scheme Summary Table

Research Findings and Analytical Data

- High-resolution mass spectrometry (HRMS) confirms the molecular ion peaks consistent with the expected molecular formula (e.g., calculated m/z 467.1598, found 467.1587).

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) shows characteristic aromatic and aliphatic proton signals corresponding to the pyridine and piperidine rings, confirming the substitution pattern.

- Purity assessed by High-Performance Liquid Chromatography (HPLC) often exceeds 95%, with some reports indicating 100% purity at 254 nm detection.

- Reverse phase chromatography using C18 columns with acetonitrile/water gradients is a common purification technique, yielding analytically pure compounds suitable for biological evaluation.

Summary and Recommendations

The preparation of 4-(Piperidin-4-yloxy)pyridine-2-carboxamide is well-established through nucleophilic aromatic substitution of halogenated pyridine-2-carboxamides with 4-hydroxypiperidine derivatives. The Mitsunobu reaction provides an alternative route when starting from hydroxylated pyridine precursors. Industrially, acid-catalyzed etherification followed by hydrolysis and salt formation offers a cost-effective and scalable approach.

For laboratory synthesis aiming for high purity and yield, the SNAr route using potassium tert-butoxide in dry solvents followed by chromatographic purification is recommended. Analytical data consistently support the identity and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS), particularly at the 4-position adjacent to the carboxamide group.

Key Reactions:

-

Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) under acidic conditions to introduce halogens at the pyridine ring’s 3- or 5-positions .

-

Amination : Substitution with amines (e.g., benzylamine) in polar aprotic solvents (e.g., DMF) yields N-alkylated derivatives .

Table 1: Nucleophilic Substitution Examples

Acylation and Amide Modifications

The carboxamide group undergoes acylation or hydrolysis under controlled conditions:

Key Reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives, enhancing lipophilicity .

-

Hydrolysis : Treatment with strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) cleaves the amide bond, yielding 4-(piperidin-4-yloxy)pyridine-2-carboxylic acid.

Table 2: Acylation/Hydrolysis Conditions

Reductive Alkylation of the Piperidine Ring

The secondary amine in the piperidine ring participates in reductive alkylation:

Key Reaction:

-

Reductive Amination : Reacts with aldehydes/ketones (e.g., cyclobutanone) in the presence of NaBH₃CN or NaBH(OAc)₃ to form N-alkylated piperidine derivatives .

Case Study:

A reaction with cyclobutanone and NaBH(OAc)₃ in dichloromethane produced 1-cyclobutyl-4-(piperidin-4-yloxy)pyridine-2-carboxamide with 82% yield, confirmed by ¹H NMR and HRMS .

Oxidation Reactions

The piperidine ring is susceptible to oxidation, particularly at the nitrogen center:

Key Reaction:

-

N-Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) forms the N-oxide derivative, altering electronic properties.

Table 3: Oxidation Parameters

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| m-CPBA | CH₂Cl₂ | 0°C → RT | 4-(Piperidin-4-yloxy)pyridine-2-carboxamide N-oxide | 65% |

Metal-Catalyzed Coupling Reactions

The pyridine ring participates in cross-coupling reactions:

Key Reaction:

-

Suzuki Coupling : Brominated derivatives (e.g., 5-bromo-4-(piperidin-4-yloxy)pyridine-2-carboxamide) react with aryl boronic acids (e.g., phenylboronic acid) under Pd catalysis to form biaryl products .

Example:

5-Bromo-4-(piperidin-4-yloxy)pyridine-2-carboxamide + phenylboronic acid → 5-Phenyl-4-(piperidin-4-yloxy)pyridine-2-carboxamide (Yield: 68%, Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C) .

Stability Under Acidic/Basic Conditions

The compound’s stability is critical for pharmaceutical formulation:

-

Acidic Conditions : Stable in dilute HCl (pH 3–4) for 24h at 25°C.

-

Basic Conditions : Degrades in NaOH (pH >10) via amide hydrolysis.

Photochemical Reactivity

UV irradiation in methanol induces C-O bond cleavage in the piperidinyl ether, forming 4-hydroxypyridine-2-carboxamide as a minor degradation product.

Scientific Research Applications

1. Inhibition of Kinases:

Research indicates that 4-(piperidin-4-yloxy)pyridine-2-carboxamide acts as an inhibitor of specific kinases involved in inflammatory pathways, particularly IκB kinase. This inhibition is crucial in blocking the NF-κB signaling pathway, which is associated with inflammation and cancer progression .

2. Anticancer Potential:

The compound's structural characteristics suggest potential applications in treating various cancers. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by interfering with key signaling pathways . Notably, it has been linked to the inhibition of NAMPT (nicotinamide adenine dinucleotide biosynthesis), which is relevant in cancer metabolism .

3. Anti-inflammatory Effects:

Due to its ability to modulate inflammatory responses, 4-(piperidin-4-yloxy)pyridine-2-carboxamide is being explored for therapeutic applications in conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Case Studies

Several studies have documented the efficacy of 4-(piperidin-4-yloxy)pyridine-2-carboxamide in various experimental setups:

- Inflammation Model: In vivo studies demonstrated that treatment with this compound significantly reduced markers of inflammation in animal models, suggesting its potential as an anti-inflammatory agent .

- Cancer Cell Line Studies: A series of experiments on different cancer cell lines showed that derivatives of this compound inhibited cell growth effectively, particularly in ovarian and breast cancer models .

- Pain Management Research: The compound has also been evaluated for its analgesic properties, showing promise in reducing pain responses in animal models through modulation of pain pathways .

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yloxy)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 4-(Piperidin-4-yloxy)pyridine-2-carboxamide and related compounds:

Key Research Findings and Pharmacological Insights

a. Structural Impact on Bioactivity

- Core Heterocycle: Replacing pyridine with thieno[2,3-b]pyridine (as in BI 605906) introduces a fused sulfur-containing ring, which may improve binding affinity to hydrophobic enzyme pockets .

- Piperidine Modifications: Derivatives with sulfonyl or morpholino substituents (e.g., EP 1 808 168 B1) exhibit varied selectivity profiles, suggesting that the piperidinyloxy group in 4-(Piperidin-4-yloxy)pyridine-2-carboxamide may offer unique steric or electronic interactions .

c. Physicochemical Properties

- While exact data for 4-(Piperidin-4-yloxy)pyridine-2-carboxamide is unavailable, analogs like 1-[4-(aminomethyl)phenyl]piperidine-4-carboxamide (MW 233.32) suggest moderate hydrophilicity, which could influence blood-brain barrier permeability .

- Compounds with sulfonyl groups (e.g., BI 605906) exhibit higher molecular weights (~432.51 g/mol) and may face challenges in solubility .

Biological Activity

4-(Piperidin-4-yloxy)pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

4-(Piperidin-4-yloxy)pyridine-2-carboxamide features a piperidine ring linked to a pyridine-2-carboxamide moiety, contributing to its unique chemical properties. Its IUPAC name reflects its structural components, which are pivotal in dictating its biological interactions.

Biological Activity Overview

Research indicates that 4-(Piperidin-4-yloxy)pyridine-2-carboxamide exhibits significant biological activity, including:

- Antimicrobial Properties : The compound has been tested against various bacterial strains, demonstrating inhibitory effects that suggest potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, although specific mechanisms remain under investigation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduction in cancer cell viability |

The mechanism by which 4-(Piperidin-4-yloxy)pyridine-2-carboxamide exerts its biological effects involves interaction with specific molecular targets. Research suggests that the compound may modulate enzyme activity or receptor interactions, leading to altered cellular responses.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It may interact with receptors involved in signaling pathways that regulate cell growth and survival.

Case Studies

Several studies have explored the biological activity of 4-(Piperidin-4-yloxy)pyridine-2-carboxamide:

- Antimicrobial Study : A study evaluated the minimum inhibitory concentration (MIC) of the compound against Staphylococcus aureus strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 12.5 µg/mL, highlighting its potential as an antimicrobial agent .

- Anticancer Research : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis

When compared to structurally similar compounds, 4-(Piperidin-4-yloxy)pyridine-2-carboxamide exhibits unique biological profiles:

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 1-(2,2-Diethoxyethyl)-4-methoxypiperidine | Antimicrobial | Different functional groups |

| Quinoline derivatives | Antimicrobial/Anticancer | Varying structural frameworks |

| Benzimidazole derivatives | Limited activity | Lack of piperidine moiety |

Future Directions

The promising biological activities of 4-(Piperidin-4-yloxy)pyridine-2-carboxamide warrant further investigation. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by the compound.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against specific targets.

Q & A

Basic: What are the standard synthetic routes and purification methods for 4-(Piperidin-4-yloxy)pyridine-2-carboxamide?

Methodological Answer:

A typical synthesis involves coupling piperidin-4-ol with a pyridine-2-carboxamide derivative under alkaline conditions. For example, in a related synthesis (2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine), NaOH in dichloromethane facilitated nucleophilic substitution, yielding 99% purity after sequential washes (water, brine) and column chromatography . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for validation .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- HPLC : Ensures purity (>98%) and monitors reaction progress .

- NMR Spectroscopy : Confirms structural integrity, particularly the piperidine-pyridine linkage and carboxamide group .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Substitution patterns (e.g., piperidinyloxy vs. other groups) significantly influence spectral data, necessitating comparative analysis with analogs .

Basic: How should researchers handle hygroscopicity and solubility challenges?

Methodological Answer:

- Storage : Use airtight containers under inert gas (e.g., argon) to mitigate hygroscopicity, as per P401-P422 guidelines .

- Solubility Optimization : Pre-screen solvents (e.g., DMSO for biological assays, chloroform for synthesis). For pyridine-carboxamide analogs, polar aprotic solvents often enhance solubility .

Advanced: How can computational methods optimize synthetic yield and reduce trial-and-error?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For instance, ICReDD’s workflow combines computational reaction path searches with experimental feedback loops to identify optimal conditions (e.g., solvent selection, temperature) for piperidine-pyridine coupling, reducing development time by >50% .

Advanced: How to resolve contradictions in reported reaction yields across studies?

Methodological Answer:

- Variable Analysis : Systematically test parameters (e.g., base strength, solvent polarity) from conflicting studies. For example, NaOH in dichloromethane (99% yield ) vs. KOH in THF (lower yields) highlights base-solvent interdependence.

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables and validate hypotheses statistically .

Advanced: What structural modifications enhance pharmacological activity?

Methodological Answer:

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., chloro, fluoro) at the pyridine 4-position improves binding affinity to kinase targets, as seen in analogs like Sorafenib .

- Piperidine Modifications : N-methylation reduces metabolic degradation, while hydroxylation alters pharmacokinetics .

Advanced: What strategies address low yields during purification?

Methodological Answer:

- Column Chromatography : Optimize eluent polarity (e.g., gradient from hexane:ethyl acetate 8:2 to 6:4) to resolve closely related impurities .

- Recrystallization : Use solvent pairs (e.g., ethanol-water) to improve crystal purity.

- Feedback Loops : Integrate failed condition data into computational models to refine future protocols .

Advanced: How to study reaction mechanisms for derivatization?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare rates of protiated vs. deuterated substrates to identify rate-determining steps.

- Intermediate Trapping : Use quenching agents (e.g., TEMPO for radical intermediates) or low-temperature NMR to isolate transient species.

- Computational Modeling : Map free-energy landscapes for key steps (e.g., nucleophilic attack in piperidine coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.